
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a dimethylpropanal backbone
准备方法
The synthesis of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be achieved through several routes. One common method involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate yields a carboxylic acid, while reduction with sodium borohydride produces an alcohol.
科学研究应用
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may have applications in the development of new drugs, particularly those targeting specific metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenoxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
相似化合物的比较
3-(4-Methoxyphenoxy)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
3-(4-Methoxyphenoxy)benzaldehyde: This compound has a similar methoxyphenoxy group but differs in the aldehyde backbone. It is used in similar applications but may exhibit different reactivity and properties.
4-Methoxyphenoxyacetic acid: This compound contains a carboxylic acid group instead of an aldehyde. It is used in herbicides and plant growth regulators.
4-Methoxyphenoxyethanol: This compound has an alcohol group and is used in cosmetics and personal care products.
属性
CAS 编号 |
558437-62-0 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-(4-methoxyphenoxy)-2,2-dimethylpropanal |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11-6-4-10(14-3)5-7-11/h4-8H,9H2,1-3H3 |
InChI 键 |
AKRZJHRKCNTTPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


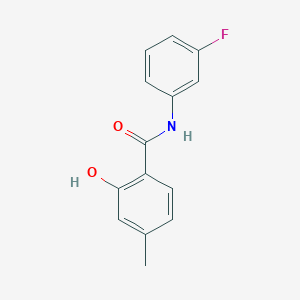
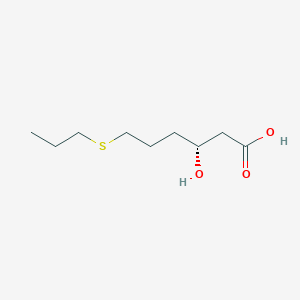
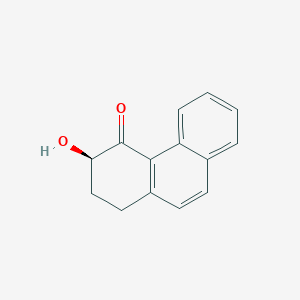
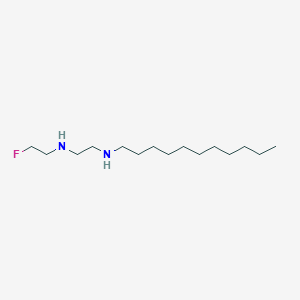
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
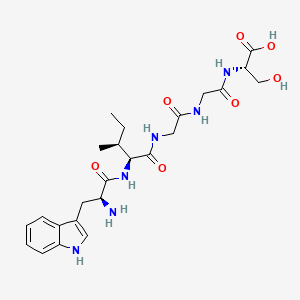
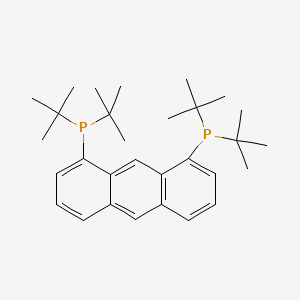
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
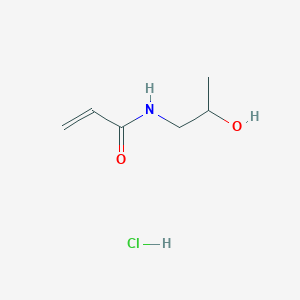
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
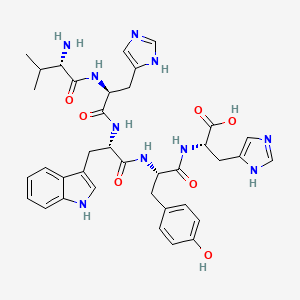
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
